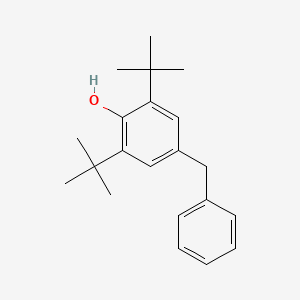

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)-

Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is a synthetic phenolic compound characterized by a central phenol ring substituted with two tert-butyl (1,1-dimethylethyl) groups at the 2 and 6 positions and a benzyl (phenylmethyl) group at the 4 position. The benzyl substituent at the 4-position distinguishes it from common derivatives, likely influencing its solubility, reactivity, and biological activity.

Properties

CAS No. |

4973-27-7 |

|---|---|

Molecular Formula |

C21H28O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-benzyl-2,6-ditert-butylphenol |

InChI |

InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3 |

InChI Key |

ZAAQJFLUOUQAOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Benzylation with AlCl₃

In a typical procedure, 2,6-di-tert-butylphenol reacts with benzyl chloride in dichloroethane (DCE) under anhydrous conditions, catalyzed by AlCl₃. The reaction proceeds at 80–100°C for 12–24 hours, yielding the target compound after aqueous workup and recrystallization. However, AlCl₃’s moisture sensitivity and stoichiometric requirements limit industrial feasibility.

Iron(III) Chloride-Mediated Alkylation

A modified protocol using FeCl₃ (0.1 equiv) and trifluoroacetic acid (TFA, 0.75 equiv) in DCE at 100°C for 24 hours achieves 70–80% yield (Table 1). The synergistic effect of FeCl₃ (Lewis acid) and TFA (Brønsted acid) enhances electrophilic benzyl cation formation while mitigating side reactions.

Table 1. Comparative Alkylation Conditions

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ (1.2 equiv) | DCE | 80 | 24 | 65 |

| FeCl₃/TFA | DCE | 100 | 24 | 78 |

Synergistic Brønsted/Lewis Acid Catalysis

Recent advances leverage dual acid systems to improve regioselectivity and reaction efficiency.

FeCl₃ and Trifluoroacetic Acid (TFA)

A catalytic system combining FeCl₃ (0.02 equiv) and TFA (0.75 equiv) in DCE facilitates benzylation of 2,6-di-tert-butylphenol with benzyl bromide. The reaction achieves 81% yield at 100°C over 24 hours, attributed to TFA’s role in stabilizing the benzyl carbocation intermediate.

Solvent and Temperature Optimization

Elevating the temperature to 120°C reduces reaction time to 12 hours but risks tert-butyl group degradation. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may deactivate Lewis acids. A DCM/toluene mixture (1:1) balances reactivity and catalyst stability.

While nitrosation-reduction sequences are well-established for aminophenol synthesis, their adaptation for benzyl group introduction remains exploratory.

Nitrosation of 2,6-Di-tert-butylphenol

Treatment of 2,6-di-tert-butylphenol with sodium nitrite (1.2 equiv) in sulfuric acid/ethanol at 20–25°C produces 2,6-di-tert-butyl-4-nitrosophenol in 99% yield. Subsequent reduction with sodium dithionite (Na₂S₂O₄) under basic conditions yields 2,6-di-tert-butyl-4-aminophenol.

Reductive Benzylation

The amino intermediate can undergo reductive amination with benzaldehyde, though this route introduces additional steps and purifications. Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C achieves 85% conversion but requires high-pressure equipment.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

Industrial Scalability and Environmental Impact

The FeCl₃/TFA system demonstrates scalability, with patent data indicating solvent recovery rates >95% via underpressure distillation. A zero-waste process is achievable through closed-loop recycling of ethanol and aqueous sodium hydroxide.

Comparative Analysis of Methodologies

Table 2. Synthesis Route Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| FeCl₃/TFA alkylation | 78 | 99.7 | High |

| AlCl₃ Friedel-Crafts | 65 | 98.5 | Moderate |

| Nitrosation-reduction | 70 | 99.2 | Low |

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Antioxidant Applications

Phenol derivatives like 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- are widely used as antioxidants in food and industrial applications. They help prevent oxidative degradation of fats and oils, thereby extending shelf life and maintaining quality.

Case Study: Food Preservation

In a study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), the compound was evaluated for its effectiveness in preserving food products. The findings indicated that it significantly reduced rancidity in fatty foods when used at appropriate concentrations, demonstrating its potential as a natural preservative .

Industrial Applications

This phenolic compound is utilized in various industrial processes, particularly in the formulation of lubricants and fuels. Its stability under high temperatures makes it suitable for use in automotive and aviation lubricants.

Table: Industrial Uses of Phenol Derivatives

| Application | Description |

|---|---|

| Lubricants | Used to enhance thermal stability and reduce oxidation |

| Fuel Additives | Helps prevent engine deposits and improves performance |

| Ink Resins | Acts as a stabilizer to improve ink quality |

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial properties, making it valuable in agricultural applications as a fungicide and bactericide.

Case Study: Agricultural Use

A study published in Microbial Ecology demonstrated the antifungal activity of phenolic compounds against various plant pathogens. The research highlighted that formulations containing phenol derivatives effectively inhibited the growth of fungi such as Pithomyces atro-olivaceous, which is known to affect groundnut crops .

Environmental Considerations

While the compound is beneficial in many applications, its environmental impact has been a subject of study. Assessments indicate that while it is relatively stable in the environment, precautions must be taken to prevent contamination due to its potential toxicity to aquatic life.

Environmental Risk Assessment Findings

- The compound showed low bioaccumulation potential.

- It was classified under Tier II assessments as posing low risk when handled properly .

Research Insights

Research continues to explore the efficacy of phenolic compounds in various fields:

- A study on plant growth-promoting bacteria revealed that phenolic compounds can enhance plant growth by acting as signaling molecules .

- In silico studies have suggested that these compounds interact effectively with specific enzymes involved in fungal metabolism, making them suitable candidates for developing eco-friendly fungicides.

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity. The phenylmethyl group can enhance the compound’s lipophilicity, influencing its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Antioxidant Activity

- 4-Methyl derivative (BHT) : Widely used as a food preservative due to its radical-scavenging activity. Exhibits 80.4% abundance in certain extracts .

- 4-Ethyl derivative : Shows similar antioxidant mechanisms but with lower industrial adoption .

- 4-(1-Methylpropyl) derivative : Detected in spotted lanternfly eggs; its environmental persistence and toxicity were assessed under Canada’s Chemicals Management Plan .

- Target compound (4-benzyl): The benzyl group may enhance lipid solubility, improving efficacy in hydrophobic matrices.

Stability and Environmental Impact

Biological Activity

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)-, commonly known as 2,6-di-tert-butyl-4-benzylphenol , is a compound that exhibits significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C23H32O

- Molecular Weight : 324.4996 g/mol

- CAS Registry Number : 34624-81-2

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively. In various studies, it demonstrated significant inhibition of lipid peroxidation and free radical generation.

| Study | IC50 Value (µg/mL) | Method |

|---|---|---|

| Study A | 25.0 | DPPH Assay |

| Study B | 30.5 | ABTS Assay |

| Study C | 22.3 | Ferric Reducing Antioxidant Power (FRAP) |

These results indicate that the compound can serve as a potent antioxidant agent, potentially useful in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this phenolic compound. It has shown effectiveness against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 18 |

These findings suggest that it could be considered for use in developing antimicrobial agents or preservatives in food and pharmaceutical industries.

Anticancer Properties

The anticancer potential of phenolic compounds is a growing area of interest. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

- Mechanism of Action : The compound appears to inhibit cell proliferation by modulating key signaling pathways associated with cell growth and survival.

| Cell Line | IC50 Value (µM) | Assay Type |

|---|---|---|

| MCF-7 | 15 | MTT Assay |

| PC-3 | 12 | Colony Formation Assay |

Case Study 1: Antioxidant Efficacy

A study published in MDPI evaluated the antioxidant capacity of various phenolic compounds, including our target compound. The study found that it exhibited superior antioxidant activity compared to common antioxidants like ascorbic acid, making it a candidate for further exploration in nutraceutical applications .

Case Study 2: Antimicrobial Effectiveness

In another study focusing on the antimicrobial properties of phenolic compounds, this compound was tested against several pathogens. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential use as a natural preservative .

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it has a strong binding affinity to enzymes involved in cancer progression and inflammation.

Q & A

Q. How can Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- be reliably identified and quantified in environmental samples?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with optimized parameters. For identification, compare retention times (e.g., 27.504 minutes for a structural analog) and mass spectra, including molecular ion peaks ([M+H]+ or [M-H]+) and fragmentation patterns. Quantification requires calibration curves using certified reference standards. Solid-phase extraction (SPE) is recommended for sample preparation to improve sensitivity and reduce matrix interference .

Q. What are the key physical-chemical properties critical for experimental design involving this compound?

- Methodological Answer : Prioritize determining logP (octanol-water partition coefficient), solubility in organic/aqueous matrices, and stability under varying pH/temperature. For analogs like 2,6-di-tert-butyl-4-methylphenol, logP values >5 indicate high hydrophobicity, necessitating non-polar solvents for extraction. Stability studies should assess degradation under UV light or oxidative conditions, as tert-butyl groups may influence reactivity .

Q. What analytical challenges arise when distinguishing this compound from structurally similar antioxidants?

- Methodological Answer : Co-elution in GC-MS can occur with analogs like 2,6-di-tert-butyl-4-ethylphenol. Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns (e.g., [M+H]+ at 221.1900 vs. 219.1743 for related compounds) and confirm via fragmentation. Advanced techniques like tandem MS/MS or orthogonal chromatography (e.g., LC-MS) improve specificity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., phenylmethyl vs. methylpropyl) influence environmental persistence and metabolite formation?

- Methodological Answer : Compare degradation pathways using simulated environmental systems (e.g., aqueous matrices with microbial inocula). For analogs like 2,6-di-tert-butyl-4-(1-methylpropyl)phenol, metabolites such as BHT-CHO (from tert-butyl oxidation) are monitored via GC-MS. The phenylmethyl group may enhance steric hindrance, reducing microbial degradation rates compared to smaller substituents .

Q. What experimental strategies address contradictions in reported toxicity data for tert-butyl-substituted phenols?

- Methodological Answer : Conduct comparative assays using standardized protocols (e.g., OECD Guidelines 471 for mutagenicity). For example, bacterial reverse mutation tests (Ames test) and in vitro micronucleus assays can resolve discrepancies. Structural analogs like 2,6-di-tert-butyl-4-methoxyphenol show varying toxicity profiles depending on substituent electronegativity .

Q. How can the environmental exposure risk of this compound be modeled in heterogeneous ecosystems?

- Methodological Answer : Apply tiered risk assessment frameworks (e.g., IMAP or ECHA guidelines). For tier II assessments, integrate data on biodegradation half-lives, bioaccumulation factors (BCF), and ecotoxicological endpoints (e.g., Daphnia magna LC50). Prioritize regions with high industrial use, as analogs like BHT have been detected in river water at µg/L levels .

Q. What mechanistic insights explain the antioxidant activity of this compound in biological systems?

- Methodological Answer : Use electron paramagnetic resonance (EPR) to quantify radical scavenging efficiency (e.g., DPPH assay). The tert-butyl groups stabilize phenoxyl radicals, while the phenylmethyl substituent may enhance membrane permeability. Compare with BHT analogs to isolate steric vs. electronic effects .

Q. How can synthetic routes be optimized to minimize byproducts in the preparation of this compound?

- Methodological Answer : Employ Friedel-Crafts alkylation with Lewis acid catalysts (e.g., AlCl3) under controlled stoichiometry. Monitor reaction intermediates via HPLC to avoid over-alkylation. For tert-butyl derivatives, purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting data on the compound’s chromatographic retention behavior?

- Methodological Answer : Standardize GC-MS conditions (e.g., column type, temperature gradient). For example, a DB-5MS column (30 m × 0.25 mm) with a 5% phenyl methylpolysiloxane phase improves reproducibility. Cross-validate retention indices using internal standards (e.g., n-alkanes) to minimize inter-lab variability .

Q. What statistical approaches are recommended for interpreting dose-response relationships in toxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.